2-Methylundecanoic acid

描述

Contextualization within Branched-Chain Fatty Acid Research

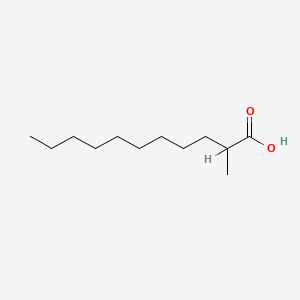

2-Methylundecanoic acid is a type of branched-chain fatty acid (BCFA), which are saturated fatty acids distinguished by the presence of one or more methyl groups on their carbon backbone. creative-proteomics.com Specifically, it is classified as a medium-chain fatty acid, generally defined as a fatty acid with a chain length of 6 to 12 carbons. echemi.comnih.govebi.ac.uk Its structure consists of an eleven-carbon undecanoic acid chain with a methyl group attached to the second carbon (the alpha-carbon). evitachem.com

The presence and position of this methyl branch give this compound distinct physicochemical properties compared to its straight-chain counterpart, undecanoic acid. BCFAs, in general, are known to have lower freezing points and enhanced thermal stability, which are critical for maintaining membrane fluidity in microorganisms, such as Bacillus species. creative-proteomics.com The branching at the C-2 position in this compound is considered atypical and is thought to require specialized biochemical pathways for its synthesis. acs.org

Research into the biosynthesis of other complex methyl-branched fatty acids provides some context. For instance, studies on the cyanobacterium Lyngbya sp. have investigated the formation of 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu), a complex molecule derived from a leucine (B10760876) or α-keto isocaproic acid starter unit that is subsequently extended with acetate (B1210297) units. nih.govnih.govacs.org Similarly, research into Alicyclobacillus acidoterrestris suggests that the precursor methylmalonyl-CoA is selectively used by the bacterium's fatty acid-synthesizing enzymes to create methyl-branched fatty acids. researchgate.net These examples highlight the diverse and complex origins of methyl branching in natural fatty acids.

Significance of Investigating this compound in Academic Disciplines

The study of this compound holds relevance across several scientific fields due to its unique properties and natural occurrence.

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for synthesizing other organic molecules. lookchem.com Its carboxylic acid group enables a variety of chemical reactions, making it a useful building block. lookchem.com It is a precursor for producing various esters used in the fragrance and flavor industries. lookchem.com In industrial chemistry, it is a component in the formulation of specialty lubricants and surfactants. lookchem.com Analytical chemistry techniques such as acid-base extraction and distillation are employed to separate it from related compounds like 2-methylundecanal, leveraging the different properties of their functional groups. brainly.commedicalschoolhq.net

Biology and Biochemistry: this compound has been identified in a range of biological contexts. It is found in the territorial marking fluid of male Bengal tigers, suggesting a potential role in chemical communication. It has also been reported in the earthworm Lumbricus terrestris. nih.gov In the field of food science and microbiology, it has been detected as a volatile compound generated during the fermentation of golden pomfret fish, contributing to the product's flavor profile. sciopen.com Furthermore, its presence has been confirmed in blooms of globally significant marine cyanobacteria, specifically Trichodesmium erythraeum, highlighting its role in marine ecosystems. acs.org

Material and Consumer Science: A significant application of this compound is in the fragrance industry. In 2008, it was identified as a potent and exceptionally long-lasting compound with a scent described as being like frankincense or an "old church". sci-hub.se It was subsequently introduced to the market under the trade name Mystikal. sci-hub.se Its use in widely available consumer products underscores the importance of understanding its properties and environmental behavior. nih.gov

Overview of Current Research Trends and Unaddressed Questions

Current research on this compound is focused on several key areas, while a number of questions remain open for future investigation.

Current Research Trends:

Identification in Novel Natural Sources: Researchers continue to identify this compound and other BCFAs in diverse organisms, expanding our understanding of their distribution in nature. nih.govacs.orgsciopen.com

Advancements in Analytical Techniques: There is an ongoing effort to develop and refine analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), for the precise detection, identification, and quantification of BCFAs in complex biological and environmental samples. diva-portal.orgthermofisher.com

Biosynthetic Pathway Elucidation: A significant trend involves investigating the biochemical routes for the formation of BCFAs. Studies on organisms like Trichodesmium are beginning to shed light on the unique enzymatic processes required for methylation at the C-2 position. acs.org

Industrial and Commercial Applications: Research is actively exploring and optimizing the use of this compound, particularly in the fragrance sector due to its unique olfactory properties, and in the development of specialized lubricants. sci-hub.se

Unaddressed Questions:

Complete Biosynthetic Pathways: The exact and complete biosynthetic pathway for this compound in most organisms remains largely unelucidated. The "specialized biochemistry" required for its formation is a key area for future research. acs.org

Full Spectrum of Biological Functions: While roles in chemical signaling and as metabolic byproducts have been identified, the full range of biological functions of this compound across different species is not yet understood.

Environmental Fate and Impact: Given its use in consumer products like perfumes, a thorough understanding of its environmental degradation pathways, persistence, and potential for bioaccumulation is needed. sci-hub.se

Structure-Function Relationship in Industrial Applications: Further investigation is required to fully characterize the specific structure-function relationships that make this compound effective as a lubricant and surfactant, which could lead to more optimized industrial formulations.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | Undecanoic acid, 2-methyl- | nih.govlookchem.comlookchem.com |

| CAS Number | 24323-25-9 | echemi.comnih.govlookchem.comlookchem.com |

| Molecular Formula | C₁₂H₂₄O₂ | echemi.comlookchem.comlookchem.com |

| Molecular Weight | 200.32 g/mol | echemi.comlookchem.com |

| Appearance | Colorless, viscous liquid | lookchem.com |

| Melting Point | 13 °C | echemi.comlookchem.comlookchem.com |

| Boiling Point | 306.6 °C at 760 mmHg | lookchem.com |

| Density | 0.903 g/cm³ | lookchem.com |

| pKa | 4.83 ± 0.21 | lookchem.comlookchem.com |

| Flash Point | 165.7 °C | lookchem.comlookchem.com |

Reported Natural and Industrial Occurrences of this compound

| Source / Context | Discipline | Significance | Source(s) |

|---|---|---|---|

| Bengal Tiger (Panthera tigris tigris) | Biology / Chemical Ecology | Component of territorial marking fluid | |

| Earthworm (Lumbricus terrestris) | Biology / Soil Ecology | Identified as a constituent compound | nih.gov |

| Marine Cyanobacteria (Trichodesmium erythraeum) | Marine Biology / Microbiology | Abundant fatty acid produced during blooms | acs.org |

| Fermented Golden Pomfret (Trachinotus ovatus) | Food Science / Microbiology | Volatile flavor compound | sciopen.com |

| Fragrance Industry | Consumer Science | Marketed as "Mystikal" for its frankincense-like scent | sci-hub.se |

| Lubricant & Surfactant Production | Industrial Chemistry | Used as a specialty additive | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

2-methylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFITEZSYJIHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884903 | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-25-9 | |

| Record name | 2-Methylundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Biosynthesis of 2 Methylundecanoic Acid

Detection and Isolation from Biological Systems

The identification of 2-methylundecanoic acid and related methylated fatty acids in biological systems has been accomplished through various analytical techniques, primarily involving gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation and structural identification of fatty acids from complex lipid extracts of organisms.

While this compound itself is not extensively documented in prokaryotes, the presence of other 2-methyl-branched fatty acids is a clear indicator of the relevant biosynthetic capability in these organisms. For instance, the marine cyanobacterium Trichodesmium erythraeum, a globally significant nitrogen-fixing organism, has been found to produce high relative abundances of 2-methyldecanoic acid and 2-methyldodecanoic acid in bloom samples acs.org. Similarly, novel 2-methylated fatty acids, specifically 2,12-dimethyltetradecanoic acid and 2,13-dimethyltetradecanoic acid, were identified in a halophilic Bacillus species isolated from salt pans researchgate.net. These findings underscore the existence of pathways for producing fatty acids with a methyl group at the C-2 position within the bacterial domain.

Table 1: Detection of 2-Methyl-Branched Fatty Acids in Prokaryotes

| Organism | Detected Compound(s) | Significance |

|---|---|---|

| Trichodesmium erythraeum (Cyanobacterium) | 2-Methyldecanoic acid, 2-Methyldodecanoic acid | Found in high abundance in ocean surface blooms, suggesting a specific biological role acs.org. |

| Bacillus sp. (Halophilic bacterium) | 2,12-Dimethyltetradecanoic acid, 2,13-Dimethyltetradecanoic acid | Identified as novel fatty acids, indicating diverse methyl-branching capabilities in bacteria researchgate.net. |

In eukaryotes, this compound has been specifically identified in certain species. The compound has been reported in the earthworm Lumbricus terrestris nih.gov. Furthermore, fatty acids with methyl branches on even-numbered carbons, which includes the C-2 position, are known to accumulate to significant levels in the uropygial glands of some birds nih.gov. The presence of these compounds in specialized glands suggests a functional role, possibly related to feather maintenance and chemical signaling.

Table 2: Occurrence of this compound in Eukaryotes

| Organism | Finding | Reference |

|---|---|---|

| Lumbricus terrestris (Earthworm) | The compound this compound has been reported as present in this species. | nih.gov |

| Aves (Birds) | Fatty acids with methyl branches on even-numbered carbons accumulate in the uropygial glands of some species. | nih.gov |

Elucidation of Natural Biosynthetic Pathways

The formation of this compound is a result of specific enzymatic processes that modify the standard fatty acid synthesis pathway. It involves the incorporation of alternative precursor molecules by the primary synthesis machinery.

The biosynthesis of straight-chain fatty acids is carried out by the multi-enzyme complex known as fatty acid synthase (FAS), which typically uses acetyl-CoA as a primer and malonyl-CoA as the extender unit for chain elongation nih.govcsun.edu. The formation of 2-methyl-branched fatty acids occurs due to the promiscuity of FAS, which can utilize methylmalonyl-CoA in place of malonyl-CoA during an elongation step nih.govresearchgate.net.

The key enzymatic steps are:

Precursor Formation : Propionyl-CoA is carboxylated by acetyl-CoA carboxylase (ACC) to form methylmalonyl-CoA researchgate.net. This reaction is a known promiscuous activity of ACC, which typically carboxylates acetyl-CoA to malonyl-CoA nih.gov.

Incorporation by FAS : During the elongation cycle of a growing fatty acid chain, the fatty acid synthase (FAS) incorporates the methylmalonyl-CoA unit instead of a malonyl-CoA unit. This incorporation adds a three-carbon unit where two carbons extend the chain and the third forms a methyl branch at the C-2 (alpha) position relative to the carboxyl group nih.govnih.gov.

Regulation : In some organisms, the synthesis of these branched-chain fatty acids is limited by enzymes that degrade the alternative precursors. For example, the enzyme ECHDC1 has been identified as a (m)ethylmalonyl-CoA decarboxylase, which reduces the available pool of methylmalonyl-CoA, thereby limiting its incorporation into fatty acids by FAS nih.govresearchgate.net.

This mechanism explains how a methyl branch is introduced onto an even-numbered carbon atom (the second carbon) of the fatty acid chain.

Isotope labeling studies have been instrumental in confirming the precursors for methyl-branched fatty acids. These experiments trace the metabolic fate of labeled compounds into the final fatty acid structure.

A notable study on the bacterium Alicyclobacillus acidoterrestris investigated the origin of the methyl branch in a related branched fatty acid. Through feeding experiments using ¹³C-labeled propionate (B1217596), researchers demonstrated that the methyl group was derived from propionate researchgate.net. Propionate is the direct precursor to propionyl-CoA, which is subsequently carboxylated to form the methylmalonyl-CoA extender unit used by fatty acid synthase researchgate.net. This finding supports the model where propionate, rather than other potential methyl donors like methionine, is the key precursor for this type of methyl branching.

The rate of biosynthesis is influenced by the relative availability and catalytic efficiency of the enzymes for their respective substrates. The fatty acid synthase complex generally has a much lower rate of utilization for methylmalonyl-CoA compared to malonyl-CoA nih.gov. Therefore, the production of 2-methyl-branched fatty acids is often a minor pathway unless specific metabolic conditions or specialized enzyme systems favor the use of methylmalonyl-CoA nih.govnih.gov.

Table 3: Precursor Incorporation Studies for Methyl-Branched Fatty Acids

| Organism/System | Labeled Precursor | Finding | Reference |

|---|---|---|---|

| Alicyclobacillus acidoterrestris | ¹³C-labeled propionate | Confirmed that the internal methyl branch of (S)-11-cycloheptyl-4-methylundecanoic acid is assembled from propionate. | researchgate.net |

| Purified guinea pig fatty acid synthase | [methyl-¹⁴C]methylmalonyl-CoA | Demonstrated that FAS from both liver and Harderian gland could utilize methylmalonyl-CoA to generate identical mixtures of branched fatty acids. | nih.gov |

Advanced Synthetic Methodologies for 2 Methylundecanoic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereochemical control is a central theme in the synthesis of methyl-branched fatty acids. Enantioselective methods are employed to produce a single enantiomer (either R or S), while diastereoselective strategies are used to control the relative stereochemistry of multiple chiral centers within a molecule. uwindsor.ca

Asymmetric synthesis creates a new chiral center in a molecule, resulting in an unequal mixture of stereoisomers. uwindsor.cawikipedia.org A prominent and effective method for the asymmetric synthesis of 2-methyl-branched fatty acids involves the use of chiral auxiliaries. wikipedia.org These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

One well-established approach is the use of an Evans oxazolidinone auxiliary. For instance, in a method analogous to the synthesis of (S)-2,15-dimethylpalmitic acid, a long-chain fatty acid can be converted into an N-acyloxazolidinone. beilstein-journals.org This is achieved by reacting the fatty acid with a chiral oxazolidinone, such as (S)-4-benzyloxazolidinone, in the presence of pivalyl chloride. beilstein-journals.orgresearchgate.net The resulting structure can then undergo diastereoselective methylation at the α-carbon (the C2 position). Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) forms a chelated Z-enolate, which then reacts with iodomethane (B122720) to introduce the methyl group. beilstein-journals.orgresearchgate.net The chiral auxiliary directs the approach of the methyl group, leading to the formation of a single diastereoisomer. beilstein-journals.org The final step is the cleavage of the auxiliary, typically with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically pure (S)-2-methyl fatty acid without racemization at the newly formed stereocenter. beilstein-journals.orgresearchgate.net

Table 1: Key Steps in Asymmetric Synthesis of a 2-Methyl Fatty Acid via Chiral Auxiliary This table is based on an analogous synthesis of (S)-2,15-dimethylpalmitic acid. beilstein-journals.orgresearchgate.net

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Acylation | (S)-4-benzyloxazolidinone, Pivalyl chloride, LiCl, Et₃N, DMAP | Attachment of the chiral auxiliary to the fatty acid chain. |

| 2 | Asymmetric Methylation | Sodium bis(trimethylsilyl)amide (NaHMDS), Iodomethane (MeI), THF | Introduction of the methyl group at the C2 position with high diastereoselectivity. |

| 3 | Auxiliary Cleavage | Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂), THF/H₂O | Removal of the chiral auxiliary to yield the final enantiomerically pure 2-methyl fatty acid. |

Diastereoselective synthesis becomes critical when a molecule contains two or more stereocenters, and the goal is to produce one specific diastereomer out of all possible ones. york.ac.uk These pathways are essential for synthesizing more complex, poly-branched fatty acids or those with additional functional groups that are also chiral.

The synthesis of precursors for complex macrolactones provides relevant examples of diastereoselective control. For instance, the synthesis of (2S,3R,4S)- and (2S,3R,4R)-3-hydroxy-2,4-dimethylhexanoic acid N-acetylcysteamine thioesters demonstrates precise control over multiple stereocenters. researchgate.net Such syntheses often rely on substrate-controlled or reagent-controlled methods where existing chiral centers in the molecule or chiral reagents dictate the stereochemical outcome of subsequent transformations.

The Evans auxiliary method described previously is inherently diastereoselective, as the chiral auxiliary directs the formation of one specific diastereomer during the methylation step. beilstein-journals.org When synthesizing a molecule with pre-existing chirality, such as (3R,4S,5S,9S)-3,5,9-trihydroxy-4-methylundecanoic acid δ-lactone, the synthetic strategy must carefully orchestrate each step to set the desired stereochemistry at each new chiral center. researchgate.net These multi-step syntheses often employ a combination of asymmetric reactions and diastereoselective transformations to build the complex target molecule with the correct relative and absolute stereochemistry.

Chemo-Enzymatic Synthesis and Biocatalytic Applications

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to build complex molecules. nih.govbeilstein-journals.org Enzymes offer remarkable selectivity (chemo-, regio-, and stereoselectivity) under mild conditions, which can be difficult to achieve with conventional chemical methods. nih.govmdpi.com

In the context of branched-chain fatty acids, fatty acid synthase (FASN) is a key enzyme known to incorporate methylmalonyl-CoA instead of malonyl-CoA, leading to the biosynthesis of methyl-branched fatty acids. nih.gov However, the efficiency of this process in vivo can be limited by other enzymes like ECHDC1, which degrades methylmalonyl-CoA. nih.gov This understanding of natural biocatalytic pathways opens avenues for engineered enzymatic production.

A plausible chemo-enzymatic route to 2-methylundecanoic acid could involve several steps. For example, lipase (B570770) enzymes are widely used in biocatalysis. nih.govfrontiersin.org A lipase, such as that from Candida antarctica (Novozym 435), could be used for the kinetic resolution of a racemic mixture of this compound or its ester, selectively acylating one enantiomer and allowing for the separation of both. mdpi.com

Alternatively, a multi-step process could be envisioned where a chemical synthesis produces a precursor that is then selectively transformed by an enzyme. For example, a chemical process could generate undec-1-ene-2-carboxylic acid, which could then be subjected to an asymmetric enzymatic reduction of the double bond to set the chirality at the C2 position. Oxidoreductases are a class of enzymes capable of performing such transformations. mdpi.com The use of whole-cell biocatalysts, which obviates the need for costly enzyme purification, is an attractive strategy for industrial applications. nih.gov

Table 2: Potential Chemo-Enzymatic Pathway for Enantiopure this compound

| Step | Transformation | Catalyst Type | Example Catalyst/Reagent | Purpose |

| 1 | Synthesis of Precursor | Chemical | Standard organic synthesis | Creation of racemic this compound methyl ester. |

| 2 | Kinetic Resolution | Enzymatic (Hydrolase) | Lipase (e.g., from Candida antarctica) | Selective hydrolysis of one enantiomer of the ester, allowing for separation. |

| OR | ||||

| 1 | Synthesis of Unsaturated Precursor | Chemical | Wittig or similar reaction | Creation of methyl 2-methylundec-2-enoate. |

| 2 | Asymmetric Reduction | Enzymatic (Oxidoreductase) | Ene-reductase | Stereoselective reduction of the C=C double bond to yield one enantiomer of the final product. |

Preparation of Structurally Modified this compound Analogues for Research

To probe the structure-activity relationships of this compound in biological systems, researchers synthesize structurally modified analogues. These modifications can include altering the chain length, introducing new functional groups (like hydroxyl or keto groups), or changing the position of the methyl branch.

Synthetic routes to iso-fatty acids can be adapted to produce such analogues. beilstein-journals.org For example, starting from an appropriate precursor, it is possible to introduce a hydroxyl group at the C2 position. This can be achieved by reacting the enolate of an N-acyloxazolidinone intermediate with a Davis oxaziridine, which acts as an electrophilic oxygen source. researchgate.net This creates a 2-hydroxy-branched fatty acid.

Other modifications include the synthesis of keto-derivatives or analogues with different hydroxylation patterns. The synthesis of (2S, 3R)-3-hydroxy-2-methylundecanoic acid has been reported, representing an analogue with hydroxylation adjacent to the methyl branch. umich.edu Furthermore, a trimer of this compound has also been synthesized for research purposes. acs.org These analogues are invaluable tools for understanding the specific structural requirements for the biological activity of the parent compound.

Table 3: Examples of Structurally Modified Analogues of Methyl-Branched Fatty Acids

| Analogue Name | Structural Modification | Synthetic Precursor/Key Reaction | Reference |

| (S)-2-Hydroxy-15-methylpalmitic acid | Hydroxyl group at C2 | N-acyloxazolidinone + Davis oxaziridine | beilstein-journals.org, researchgate.net |

| 2-Oxo-14-methylpentadecane | Keto group at C2 (from a C15 acid) | Wacker-type oxidation of a terminal alkene | beilstein-journals.org, researchgate.net |

| (2S, 3R)-3-Hydroxy-2-methylundecanoic acid | Hydroxyl group at C3 | Not detailed in snippets | umich.edu |

| This compound trimer | Three units linked together | Not detailed in snippets | acs.org |

Biological Roles and Metabolic Dynamics of 2 Methylundecanoic Acid

Metabolic Pathways and Transformations

The metabolism of 2-methylundecanoic acid is distinct from that of its straight-chain counterparts, primarily due to the steric hindrance presented by the methyl group at the alpha-carbon.

The breakdown of this compound presents a challenge for standard metabolic pathways. In studies involving the microorganism Brevibacterium erythrogenes, which metabolizes the precursor alkane 2-methylundecane, terminal oxidation yields this compound. asm.org However, the subsequent catabolic step, beta-oxidation, is significantly hindered. asm.org The methyl group at the C-2 position obstructs the enzymatic machinery responsible for beta-oxidation. Consequently, the expected breakdown product, nonanoic acid, was not observed in these studies, indicating that this pathway is not a primary catabolic fate for this compound. asm.org

This metabolic dead-end suggests that its degradation requires alternative or specialized enzymatic pathways that are not universally present.

Table 1: Metabolic Products from 2-Methylundecane in Brevibacterium erythrogenes

| Substrate | Observed Metabolic Product | Expected but Unobserved Product (from β-oxidation) | Metabolic Observation |

|---|---|---|---|

| 2-Methylundecane | This compound | Nonanoic acid | Hindered β-oxidation asm.org |

| 2-Methylundecane | 10-Methylundecanoic acid | 8-Methylnonanoate | β-oxidation proceeds asm.org |

This compound can be produced through various enzymatic biotransformations, particularly by microorganisms. It has been identified as a volatile compound in fermented fish, where its presence is linked to the metabolic activities of bacteria. sciopen.com Genera such as Chryseobacterium, Staphylococcus, and Acinetobacter are associated with lipid metabolism during fermentation and are implicated in the biochemical processes that form such flavor compounds. sciopen.com The formation of carboxylic acids is a common enzymatic process. Enzymes such as nitrilases and nitrile hydratases, for instance, are known to transform nitriles into carboxylic acids and amides under mild conditions, representing a potential, though not directly observed, route for the synthesis of this compound from nitrile precursors. cas.cz

Proposed Biological Significance and Functional Roles

Research has pointed to potential roles for this compound in cellular signaling and chemical communication between organisms.

This compound has been utilized as a chemical tool to investigate cellular signaling pathways. In studies of the nematode Caenorhabditis elegans, a derivative of (RS)-2-methylundecanoic acid was used to create a photocleavable "masked" compound. nih.gov This technique allows researchers to control the release of active signaling molecules that interact with the nuclear hormone receptor DAF-12, a key regulator of the worm's life cycle. nih.gov While not a natural ligand for the receptor itself, its use in these experimental systems highlights its utility in probing the temporal and spatial dynamics of signaling pathways. nih.gov

This compound has been identified as a semiochemical, a molecule involved in chemical communication. oup.comoup.com It is one of the compounds found in the uropygial gland secretions of certain birds, such as the domestic Bengalese finch. oup.comoup.com The complex mixture of volatile organic compounds in these secretions is believed to convey information between individuals, playing a role in social chemosignaling. oup.com

Table 2: this compound as a Semiochemical

| Compound | Identified Source | Organism | Proposed Function |

|---|---|---|---|

| This compound | Uropygial Gland Secretion | Bengalese finch (Lonchura striata domestica) | Chemical Communication (Semiochemical) oup.comoup.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Methylnonanoate |

| 10-Methylundecanoic acid |

| 2-methylundecane |

| Nonanoic acid |

Investigation as a Potential Biomarker in Biological Systems

The investigation of this compound as a potential biomarker is an emerging area of interest in metabolomics, driven by the broader understanding that branched-chain fatty acids can be indicative of specific metabolic pathways and microbial populations. While direct, extensive research on this compound as a standalone biomarker for specific diseases is still developing, related studies on similar methylated fatty acids provide a basis for its potential utility.

Research into the fatty acid profiles of various organisms has revealed the presence of this compound and other methylated fatty acids in specific biological contexts. For instance, in the study of bacteria, the presence of certain branched-chain fatty acids can serve as a chemical fingerprint to identify particular species or genera. While 10-methyl-branched fatty acids have been proposed as potential biomarkers for the sulfate-reducing bacterium Desulfobacter, the identification of 2-methylated fatty acids in other bacteria suggests a similar potential. researchgate.net The biosynthesis of these 2-methylated fatty acids is thought to involve the incorporation of methylmalonyl-CoA, a key intermediate in the metabolism of several amino acids and odd-chain fatty acids. researchgate.net This link to specific metabolic precursors is a key principle in the search for biomarkers.

In the context of human metabolic disorders, abnormalities in branched-chain fatty acid metabolism are known to be associated with certain conditions. ontosight.ai For example, in inherited metabolic disorders like propionic acidemia, there is a buildup of metabolites due to a deficiency in the enzyme propionyl-CoA carboxylase. medscape.comorphananesthesia.eu While the primary biomarkers for propionic acidemia are elevated levels of 3-hydroxypropionate (B73278) and 2-methylcitrate, the underlying metabolic dysfunction highlights the importance of monitoring related compounds. medscape.comnih.gov Although this compound is not a primary diagnostic marker for this condition, its metabolic relationship to propionyl-CoA suggests that its levels could be altered in such disorders. Further research is needed to explore this potential correlation.

The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has enabled the sensitive and specific quantification of various metabolites, including fatty acids, in biological samples. nih.gov These methods are crucial for identifying and validating new biomarkers. For instance, a study on the volatile organic compounds in fermented golden pomfret identified this compound as one of the constituents, showcasing the ability of modern analytical methods to detect this compound in complex biological matrices. sciopen.com

While the direct investigation of this compound as a biomarker is in its early stages, the existing research on related compounds and the analytical methods available provide a strong foundation for future studies. The potential for this and other branched-chain fatty acids to serve as indicators of specific microbial populations or metabolic dysfunctions warrants further exploration.

Spectroscopic Characterization and Advanced Analytical Techniques

Sophisticated Chromatographic and Mass Spectrometric Methodologies

Chromatography, coupled with mass spectrometry, provides the foundation for both the qualitative and quantitative analysis of 2-methylundecanoic acid. These hybrid techniques offer high sensitivity and selectivity, making them indispensable tools in modern analytical chemistry.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. nih.gov However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form, commonly a fatty acid methyl ester (FAME). jfda-online.com This process, known as methylation or esterification, enhances the chromatographic properties of the compound, leading to better peak shape and improved separation. nih.govresearchgate.net

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. This spectrum allows for unambiguous structural confirmation. nih.gov For quantitative analysis, the area of the chromatographic peak corresponding to the this compound derivative is measured and compared to that of a known standard. thepharmajournal.com GC-MS offers high selectivity and sensitivity for fatty acid analysis. nih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis (as Methyl Esters)

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Controls the amount of sample entering the column. |

| Injector Temperature | 250 - 260 °C | Ensures rapid volatilization of the sample. thepharmajournal.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Column Type | Fused silica (B1680970) capillary column (e.g., PE-5MS) | Provides a surface for the separation to occur. thepharmajournal.com |

| Oven Program | Temperature gradient (e.g., 75 °C to 280 °C) | Separates compounds based on boiling points. thepharmajournal.com |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. nih.gov |

| Mass Analyzer | Quadrupole, Triple Quadrupole | Separates ions based on their mass-to-charge ratio. nih.gov |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative to GC for the analysis of carboxylic acids. A significant advantage of LC is that derivatization is not always necessary, allowing for the analysis of the acid in its native form. However, analyzing short-chain or polar compounds like this compound using standard reversed-phase (RP) LC can be challenging due to poor retention on non-polar stationary phases (like C18). nih.govnih.gov

To overcome these challenges, several LC strategies can be employed:

Ion-Exclusion Chromatography (IELC): This technique is well-suited for separating organic acids. It uses a stationary phase with fixed ionic groups and an acidic mobile phase. The separation mechanism is based on the exclusion of ionized analytes from the pores of the stationary phase, while neutral, protonated acids can enter the pores and are retained longer. nih.gov

Reversed-Phase HPLC with Modified Mobile Phases: Adjusting the pH of the mobile phase to suppress the ionization of the carboxylic acid group can increase its hydrophobicity and improve retention on RP columns. scielo.org.mx Using highly aqueous mobile phases with specialized columns designed for polar compounds is another approach. scielo.org.mx

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. scielo.org.mx

For detection, mass spectrometry (LC-MS) is often coupled with LC to provide high sensitivity and structural information. nih.gov If MS detection is not used, derivatization may be employed to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Visible or fluorescence detectors. researchgate.netnih.gov

Enantiomeric Analysis of this compound

As this compound is a chiral molecule, it exists as two non-superimposable mirror images called enantiomers (R- and S-forms). Differentiating and quantifying these enantiomers is critical in many biological and chemical contexts. This requires specialized analytical techniques capable of chiral recognition.

The most common method for separating enantiomers is chiral chromatography, primarily using HPLC or GC equipped with a chiral stationary phase (CSP). wikipedia.org A CSP is a stationary phase that is itself chiral and can interact differently with the two enantiomers of a chiral analyte. wikipedia.org

This differential interaction leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP. wikipedia.org Because diastereomers have different physical properties, one enantiomer is retained more strongly on the column than the other, resulting in different elution times and thus, separation. wikipedia.org

Several types of CSPs are used for the separation of chiral carboxylic acids:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. wikipedia.org They can separate a broad range of chiral compounds, including carboxylic acids.

Protein-based CSPs: These phases use proteins, such as α1-acid glycoprotein (B1211001) (AGP), immobilized on a silica support. nih.gov They are particularly effective for separating chiral drugs and other biologically relevant molecules in reversed-phase mode.

Pirkle-type or Brush-type CSPs: These phases involve smaller chiral molecules covalently bonded to the silica support. Chiral recognition often relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. wikipedia.org

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides that have a chiral, hydrophobic cavity. Separation occurs based on how well each enantiomer fits into this cavity. wikipedia.orglcms.cz

The choice of CSP and chromatographic conditions (mobile phase, temperature) is crucial for achieving successful enantiomeric separation. nih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separations

| CSP Type | Chiral Selector Example | Typical Interactions |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole, steric hindrance |

| Protein-based | α1-acid glycoprotein (AGP) | Hydrophobic and polar interactions |

| Pirkle-type | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking wikipedia.org |

| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation within a chiral cavity wikipedia.org |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion nih.gov |

Spectroscopic methods can determine the enantiomeric excess (ee), a measure of the purity of a chiral sample, sometimes without requiring prior separation of the enantiomers. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org Enantiomers absorb one form of circularly polarized light more strongly than the other. The two enantiomers of a compound will produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov An optically pure sample containing only one enantiomer will show a maximum CD signal, while a racemic mixture (50:50 of each enantiomer) will have no CD signal. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the mixture, allowing for its quantification. researchgate.netharvard.edu

Cyclic Chemiluminescence (CCL): CCL is a more recent and rapid technique for determining enantiomeric excess. nih.gov This method examines the interaction between the chiral analyte (guest) and a chiral host molecule in a chemiluminescent reaction, such as the luminol-hydrogen peroxide system. nih.govrsc.org The key principle is that the lifetime of the multistage chemiluminescence signal is a distinguishable constant for a given chiral host-guest system. nih.gov Each enantiomer of this compound would produce a different signal lifetime when interacting with a chiral host. For a mixture of enantiomers, the resulting lifetime is a weighted average of the lifetimes of the individual enantiomers. nih.gov This allows for the direct calculation of the enantiomeric excess from a single measurement without needing to separate the chiral mixture or create calibration curves. nih.govrsc.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a particular analytical method. researchgate.net For this compound, derivatization is employed to overcome analytical challenges and improve performance in both chromatography and detection. nih.gov

Key reasons for derivatization include:

Increasing Volatility: As mentioned for GC analysis, converting the carboxylic acid to an ester (e.g., a methyl or silyl (B83357) ester) significantly increases its volatility, which is essential for its passage through a GC system. gcms.cz

Improving Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to less peak tailing and better peak shapes, especially in GC. gcms.cz This results in improved resolution and more accurate quantification.

Enhancing Detector Response: For LC with UV-Visible or fluorescence detection, the native this compound lacks a strong chromophore or fluorophore. Derivatization with a reagent containing these groups can dramatically increase the sensitivity of the analysis. researchgate.netnih.gov For GC, adding halogen atoms (e.g., via a pentafluorobenzyl group) can enhance the response of an electron capture detector (ECD). libretexts.org

The most common derivatization reaction for carboxylic acids is esterification , which involves reacting the acid with an alcohol in the presence of a catalyst to form an ester. gcms.czlibretexts.org For GC-MS analysis of fatty acids, conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or by transesterification is standard practice. jfda-online.comlibretexts.org Other strategies include silylation (reaction with a silylating agent like BSTFA) to form a trimethylsilyl (B98337) ester, or amidation for LC analysis. nih.govsigmaaldrich.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of protons and carbons in a molecule, complex structures like branched-chain fatty acids often exhibit signal overlap that complicates unambiguous assignment. nih.gov Advanced two-dimensional (2D) NMR techniques are indispensable for the complete and precise structural elucidation of this compound, offering a deeper insight into the molecular framework by revealing connectivity between atoms. core.ac.ukresearchgate.net These methods distribute spectral data across two frequency axes, resolving overlapping signals and mapping out the intricate network of scalar couplings. wikipedia.org

Detailed research findings from various 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the molecular structure. researchgate.netpreprints.org

¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment is a powerful tool for identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). emerypharma.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between signals of protons on adjacent carbons, allowing for the tracing of the carbon chain's proton network. libretexts.org

Key expected correlations would include:

A cross-peak between the methine proton at C-2 (H-2) and the protons of the methyl group at C-2 (H-12).

Correlation between the methine proton H-2 and the methylene (B1212753) protons at C-3 (H-3).

Sequential correlations along the aliphatic chain, connecting H-3 to H-4, H-4 to H-5, and so on, down to the terminal methyl group (H-11), which would correlate with the methylene protons at C-10.

This sequential walk through the spin systems provides definitive evidence for the connectivity of the proton-bearing carbons in the long alkyl chain. youtube.com

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment maps the correlations between protons and the carbon atoms to which they are directly attached. wikipedia.orglibretexts.org This technique is highly sensitive and is used to assign each proton signal to its corresponding carbon signal. sdsu.edu For this compound, the HSQC spectrum would show a distinct correlation peak for each C-H bond. This allows for the unambiguous assignment of the ¹³C signals for all methylene groups, the methine at C-2, the methyl branch at C-12, and the terminal methyl group at C-11. columbia.edu The carboxylic carbon (C-1) would be absent from this spectrum as it has no directly attached protons.

Heteronuclear Multiple Bond Correlation (HMBC)

For this compound, the most diagnostic HMBC correlations would be:

The protons of the C-12 methyl group would show a strong correlation to the methine carbon (C-2) and the methylene carbon (C-3), as well as a crucial correlation to the carboxylic carbon (C-1). This three-bond correlation between H-12 and C-1 definitively establishes the position of the methyl group at the C-2 position.

The methine proton (H-2) would show correlations to the C-1, C-3, and C-12 carbons.

The methylene protons adjacent to the carboxyl group (H-3) would correlate with C-1, C-2, and C-4, further confirming the structure.

These correlations provide unequivocal evidence for the assembly of the molecular backbone and the precise location of the methyl substituent. researchgate.net

The combined data from these advanced NMR experiments allows for a comprehensive and confident structural assignment of this compound, as detailed in the following tables.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Carbon No. | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | ~182 | - | - | - |

| 2 | ~39 | H-2 | ~2.4 | m |

| 3 | ~34 | H-3 | ~1.5 | m |

| 4 | ~27 | H-4 | ~1.3 | m |

| 5 | ~30 | H-5 | ~1.25 | m |

| 6 | ~30 | H-6 | ~1.25 | m |

| 7 | ~30 | H-7 | ~1.25 | m |

| 8 | ~32 | H-8 | ~1.25 | m |

| 9 | ~29 | H-9 | ~1.25 | m |

| 10 | ~23 | H-10 | ~1.25 | m |

| 11 | ~14 | H-11 | ~0.88 | t |

| 12 (2-CH₃) | ~17 | H-12 | ~1.15 | d |

Note: Predicted chemical shifts are based on general values for branched-chain fatty acids and may vary depending on solvent and experimental conditions. aocs.orgmagritek.com Multiplicities: d = doublet, t = triplet, m = multiplet.

Table 2: Key Expected 2D NMR Correlations for Structural Assignment of this compound

| Proton(s) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-2 | H-3, H-12 | C-2 | C-1, C-3, C-4, C-12 |

| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-11 | H-10 | C-11 | C-9, C-10 |

| H-12 | H-2 | C-12 | C-1, C-2, C-3 |

Structure Activity Relationship Sar and Structure Toxicity Relationship Str Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Methylundecanoic Acid Derivatives

A thorough search of scientific literature did not yield any studies on the Quantitative Structure-Activity Relationship (QSAR) modeling specifically for derivatives of this compound. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. The development of such models requires a dataset of structurally related compounds with measured biological activities, which does not appear to be available for this compound derivatives.

Investigation of Structure-Toxicity Relationships for Methyl-Branched Fatty Acids

Investigations into the structure-toxicity relationships of methyl-branched fatty acids are not extensively detailed in the available literature for this compound. General safety assessments have been conducted on mixtures containing methyl-branched compounds. For instance, a safety assessment of a mixture of methyl-branched and linear C14–C18 alkanamides, derived from fatty acids, for use in food contact materials has been performed. However, this does not provide specific toxicological data on this compound itself or establish a clear relationship between its specific structure and toxicity.

Computational Chemistry Approaches to Molecular Interactions

Detailed computational studies, including molecular docking, molecular dynamics simulations, and binding affinity predictions, are powerful tools for understanding the molecular interactions of a compound. However, such studies focused on this compound are not present in the current body of scientific literature.

Molecular Docking Simulations

No specific molecular docking studies for this compound have been found in the reviewed literature. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into its potential biological function and interactions. The absence of such studies indicates a lack of investigation into the specific protein targets of this compound.

Molecular Dynamics Simulations

There is no available research on molecular dynamics simulations specifically involving this compound. These simulations could provide detailed information on the conformational changes and dynamic behavior of the molecule in a biological environment, which is crucial for understanding its mechanism of action.

Computational Prediction of Binding Affinities and Pharmacological Profiles

Similarly, there are no published computational predictions of the binding affinities or comprehensive pharmacological profiles for this compound. Such predictions are essential for assessing the potential therapeutic or adverse effects of a compound. While some databases provide basic physicochemical properties, in-depth computational profiling is lacking. For instance, "Undecanoic acid 2 methyl" has been identified in an Ayurvedic formulation with noted antifungal activity, but this finding has not been followed up with computational studies to predict its binding affinity to fungal protein targets or to establish a broader pharmacological profile.

Emerging Research Frontiers and Biotechnological Applications

Integration into Synthetic Biology and Metabolic Engineering Paradigms

Synthetic biology and metabolic engineering are transformative fields that involve the design and construction of new biological parts, devices, and systems, and the redesign of existing, natural biological systems for useful purposes. The integration of 2-methylundecanoic acid into these paradigms holds considerable promise for sustainable production and innovative applications.

The development of microbial cell factories, such as bacteria and yeast, offers a sustainable and controlled environment for the production of valuable chemicals. researchgate.net While the chemical synthesis of this compound is established, engineering microorganisms to produce it through fermentation presents a potentially more environmentally friendly and cost-effective alternative.

Metabolic engineering strategies can be employed to reprogram the metabolism of host organisms, like Escherichia coli or Saccharomyces cerevisiae, to favor the synthesis of this compound. This could involve the heterologous expression of specific enzymes and the modification of native fatty acid biosynthesis pathways. For instance, pathways for the production of other organic acids, such as malic acid, have been successfully engineered in various microorganisms by manipulating the tricarboxylic acid (TCA) cycle and other central metabolic routes. mdpi.comsciepublish.com Similar principles could be applied to channel precursors towards the synthesis of branched-chain fatty acids.

Biotransformation, the use of biological systems to convert a chemical compound into a different, often more valuable, product, is another key application. medcraveonline.commedcraveonline.com Microbial cell factories could be engineered to perform specific modifications on the this compound molecule, such as hydroxylation, oxidation, or reduction. nih.govnih.gov These transformations can introduce new functional groups, altering the compound's chemical properties and biological activity. The β-oxidation cycle, a fundamental process in fatty acid metabolism, has been harnessed in biotransformations to produce a variety of valuable compounds, including natural flavors and precursors for pharmaceuticals. nih.gov

Table 1: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Description | Potential Host Organisms |

| Pathway Overexpression | Increasing the expression of key enzymes in the fatty acid synthesis pathway. | Escherichia coli, Saccharomyces cerevisiae |

| Precursor Channeling | Directing metabolic flux towards the precursors of branched-chain fatty acids. | Corynebacterium glutamicum, Bacillus subtilis |

| Deletion of Competing Pathways | Removing or downregulating pathways that consume precursors or degrade the product. | Escherichia coli, Yarrowia lipolytica |

| Heterologous Gene Expression | Introducing genes from other organisms that encode for enzymes specific to branched-chain fatty acid synthesis. | Escherichia coli, Saccharomyces cerevisiae |

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The development of biosensors for fatty acids is a growing area of research with applications in metabolic engineering, diagnostics, and environmental monitoring. mdpi.comfrontiersin.org

A key approach to developing a biosensor for this compound would be to utilize transcription factor-based systems. chalmers.se In this design, a transcription factor that naturally binds to this compound or a related molecule is engineered to control the expression of a reporter gene, such as a fluorescent protein. The presence of the target molecule would induce a measurable change in the reporter signal.

Another strategy involves enzyme-based biosensors. nih.govresearchgate.net An enzyme that specifically recognizes and metabolizes this compound could be immobilized on an electrode. The enzymatic reaction would produce a detectable electrochemical signal, the magnitude of which would be proportional to the concentration of the fatty acid. The development of such biosensors would be invaluable for high-throughput screening of microbial libraries engineered for this compound production, allowing for the rapid identification of high-producing strains.

Potential in Chemical Ecology Research

Chemical ecology is the study of the chemical interactions between living organisms. Semiochemicals, which are chemicals that convey a signal from one organism to another, are a central focus of this field. plantprotection.plpressbooks.pub this compound has been identified as a semiochemical in the Bengal tiger (Panthera tigris tigris), highlighting its role in mammalian chemical communication. pherobase.com

The potential applications of this compound in chemical ecology research are vast. It could be investigated as a component of pheromones or allomones in a variety of other species, including insects and other mammals. researchgate.netnih.gov Understanding the role of this compound in mediating behaviors such as mate attraction, territory marking, and defense could lead to the development of novel and environmentally benign pest management strategies. For example, synthetic versions of insect pheromones are used for monitoring, mass trapping, and mating disruption of agricultural pests. plantprotection.pl Similarly, if this compound is found to be a repellent for certain pest species, it could be used in "push-pull" strategies to protect crops.

Exploration of this compound and its Derivatives as Precursors for Bioactive Molecules

The unique structural features of this compound, particularly its branched-chain nature, make it an interesting starting material for the synthesis of novel bioactive molecules. d-nb.info Branched-chain fatty acids, in general, are recognized for their diverse biological activities. nih.govnih.gov

Research into the bioactivity of derivatives of this compound could uncover new therapeutic agents. For instance, modifications to the carboxylic acid group could yield esters or amides with altered pharmacological properties. pharmacyfreak.com The synthesis of novel compounds based on the this compound scaffold could lead to the discovery of molecules with antimicrobial, anti-inflammatory, or anticancer activities. mdpi.comjscimedcentral.com The field of natural product synthesis often looks to unique fatty acid structures as building blocks for more complex bioactive compounds. nih.gov The exploration of this compound in this context could yield a new class of pharmaceuticals or agrochemicals.

Conclusion and Future Research Directions

Summary of Key Research Advancements in 2-Methylundecanoic Acid Studies

Research into this compound, a branched-chain fatty acid, has established its foundational chemical properties and identified its presence in significant biological contexts. As a medium-chain fatty acid, its fundamental physicochemical characteristics have been well-documented. nih.govebi.ac.ukechemi.com Key advancements have primarily been in the field of chemical ecology, with significant findings related to its role as a semiochemical, a chemical signal used in communication between organisms. pherobase.com

A pivotal discovery was the identification of this compound as a component of the territorial marker fluid of male Bengal tigers. This finding underscored its importance in mammalian chemical communication, a field that studies how animals use chemical cues for behaviors such as marking territory, attracting mates, and establishing social hierarchies. nih.govresearchgate.net The presence of long-chain carboxylic acids in scent markings is known to contribute to the longevity of the chemical signal under various environmental conditions. nih.gov

In addition to its natural occurrence, progress has been made in the chemical synthesis of this compound. Methodologies have been developed for its preparation, for instance, from this compound methyl ester or via a multi-step process starting from decanoic acid and methyl iodide. These synthetic routes are crucial for producing the compound in sufficient quantities for further research and for industrial applications, such as its use as an intermediate in the fragrance, lubricant, and surfactant industries. lookchem.com Analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have been instrumental in detecting and quantifying this compound in complex biological mixtures like scent markings. nih.govnih.gov

| Research Area | Key Advancement | Significance |

| Chemical Ecology | Identification in male Bengal tiger territorial marking fluid. | Establishes its role as a mammalian semiochemical, likely involved in territorial communication. |

| Organic Synthesis | Development of synthetic pathways. | Enables production for research and industrial applications, facilitating further functional studies. |

| Analytical Chemistry | Application of GC-MS for detection in biological samples. | Provides the necessary tools to identify and quantify the compound in complex natural matrices. |

| Industrial Chemistry | Use as a precursor in fragrances and lubricants. lookchem.com | Highlights its utility and economic potential beyond its biological role. |

Identified Gaps and Promising Avenues for Future Investigations

Despite the progress made, significant gaps remain in the understanding of this compound. The precise behavioral function of this compound in the species in which it has been identified is largely uncharacterized. While its presence in tiger scent marks is confirmed, the specific message it conveys—whether it signals dominance, reproductive status, or individual identity—requires detailed behavioral studies.

Identified Research Gaps:

Undefined Behavioral Function: The specific behavioral responses elicited by this compound in tigers and other potential species are unknown.

Biosynthetic Pathways: The enzymatic pathways responsible for the synthesis of this compound in mammals have not been elucidated. Understanding its biosynthesis is critical for comprehending its physiological regulation.

Receptor Mechanisms: The olfactory receptors and subsequent neural pathways that detect and process the signal of this compound in the animal brain remain to be discovered.

Ecological Prevalence: The distribution and role of this compound across a wider range of species are yet to be explored. Its discovery in the earthworm Lumbricus terrestris suggests a potentially broader ecological significance. nih.gov

Promising Future Research Directions:

Behavioral Bioassays: Conducting controlled behavioral experiments using synthetic this compound is a critical next step. These studies could definitively determine its function, for example, by testing its ability to attract mates, deter rivals, or elicit other specific behaviors in target species.

Metabolomics and Genomics: Investigating the biosynthesis of the compound using 'omics' approaches can identify the genes and enzymes involved. This could pave the way for biotechnological production. Research on the biosynthesis of other fatty acids, such as trans-2-decenoic acid, provides a methodological framework for such studies. mdpi.com

Neurophysiological Studies: Employing techniques like electrophysiology and functional imaging to identify the specific olfactory receptors that bind to this compound will enhance understanding of the molecular basis of its perception.

Comparative Chemical Ecology: Screening for the presence of this compound in the scent markings of other mammals, particularly other felids or species with similar social structures, could provide insights into the evolution of chemical communication signals.

Outlook on the Interdisciplinary Impact of this compound Research

The study of this compound is poised to have a significant impact across multiple scientific disciplines, bridging fundamental biology with applied technology.

Wildlife Conservation and Management: A clear understanding of this compound's role in chemical communication can lead to the development of powerful conservation tools. nih.gov For instance, synthetic versions could be used to create scent lures for non-invasive population monitoring of elusive species like tigers, or to manage wildlife behavior by directing animals away from human settlements, thereby mitigating human-wildlife conflict. This aligns with the broader goals of signal detection theory in animal communication, which posits that animals optimize their scent-marking strategies to ensure detection. nih.gov

Neuroscience and Sensory Biology: As a specific chemical stimulus with a likely defined behavioral output, this compound serves as an excellent model molecule for studying the neural circuits of olfaction. Research in this area can provide fundamental insights into how the brain decodes chemical information to guide complex social behaviors.

Biotechnology: Elucidation of the biosynthetic pathway for this compound could enable its production in microbial systems. This would offer a sustainable and cost-effective source for industrial applications, moving away from reliance on complex chemical synthesis. This approach is being successfully explored for other valuable fatty acids. mdpi.com

Organic and Analytical Chemistry: The need for enantiomerically pure samples for biological assays will continue to drive innovation in asymmetric synthesis. researchgate.net Furthermore, the challenge of detecting and analyzing this and other semiochemicals in complex natural environments will spur the development of more sensitive and field-deployable analytical methods, potentially advancing the field of spatial lipidomics. mdpi.com

常见问题

Q. How can researchers experimentally determine the purity and structural identity of 2-methylundecanoic acid?

- Methodology :

- Purity Analysis : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve impurities. Compare retention indices and mass spectra with NIST reference data .

- Structural Confirmation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign methyl branching at C2 and the carboxylic acid moiety. For example, the methyl group at C2 will show a triplet in ¹H NMR (δ ~1.2 ppm), while the carboxylic proton appears as a broad peak (δ ~12 ppm) .

- Physical Constants : Validate against reported values (melting point: 13°C; boiling point: 293.36°C; density: 0.8910 g/cm³) using differential scanning calorimetry (DSC) and refractive index measurements .

Q. What synthetic routes are available for preparing this compound in laboratory settings?

- Methodology :

- Esterification-Hydrolysis : Synthesize methyl 2-methylundecanoate via acid-catalyzed esterification of undecanoic acid derivatives, followed by saponification with NaOH. Monitor reaction progress via thin-layer chromatography (TLC) .

- Grignard Reaction : React 2-methylundecanal with CO₂ under Grignard conditions to form the carboxylic acid. Purify via recrystallization in hexane/ethyl acetate .

Advanced Research Questions

Q. How does this compound contribute to enzyme inhibition in bioactive extracts, and what methodological challenges arise in quantifying its activity?

- Findings :

- Matrix Effects : Co-eluting compounds (e.g., fatty acid methyl esters) in GC-MS require orthogonal separation (e.g., HPLC with C18 columns) for accurate quantification .

- Bioactivity Validation : Use knockdown studies (e.g., siRNA targeting enzyme isoforms) to isolate this compound’s specific contribution .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point) of this compound?

Q. What strategies are recommended for synthesizing structural analogs of this compound to study structure-odor relationships?

- Methodology :

- Seco-Analog Synthesis : Replace the cyclopropane ring in olibanic acids with a methyl branch via Pd-catalyzed cross-coupling. Confirm odor profiles using human sensory panels and electronic nose systems .

- Isosteric Replacement : Substitute the carboxylic acid with a sulfonic acid group to modulate volatility. Assess stability via accelerated aging tests (40°C/75% RH for 28 days) .

Data Contradiction and Reproducibility

Q. Why do spectral databases (e.g., NIST) lack reference mass spectra for this compound, and how can researchers address this gap?

- Root Cause : Limited commercial availability and niche research applications result in sparse spectral entries .

- Solutions :

- In-House Spectral Libraries : Acquire pure samples (e.g., from Larodan AB) and generate electron ionization (EI) spectra at 70 eV. Validate against predicted fragmentation patterns (e.g., loss of H₂O at m/z 182) .

- Collaborative Data Sharing : Contribute spectra to open-access platforms (e.g., MassBank) to enhance reproducibility .

Safety and Handling

Q. What precautions are necessary when handling this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。